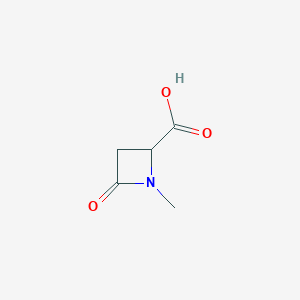

1-Methyl-4-oxoazetidine-2-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H7NO3 |

|---|---|

Molecular Weight |

129.11 g/mol |

IUPAC Name |

1-methyl-4-oxoazetidine-2-carboxylic acid |

InChI |

InChI=1S/C5H7NO3/c1-6-3(5(8)9)2-4(6)7/h3H,2H2,1H3,(H,8,9) |

InChI Key |

VGOAIXLFOJMZTN-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(CC1=O)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Methyl 4 Oxoazetidine 2 Carboxylic Acid and Its Derivatives

De Novo Synthesis Approaches to the Azetidine (B1206935) Core

The creation of the 4-oxoazetidine ring, a key structural motif, can be achieved through various synthetic routes. These methods primarily involve the formation of one or two bonds of the heterocyclic ring in the key reaction step.

Cycloaddition Reactions for 4-Oxoazetidine Ring Formation

Cycloaddition reactions, particularly [2+2] cycloadditions, are among the most powerful and widely utilized methods for the construction of four-membered rings like the azetidinone core.

The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, stands as a cornerstone for the synthesis of β-lactams. wikipedia.org Discovered by Hermann Staudinger in 1907, this reaction involves the formation of a zwitterionic intermediate upon nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon. wikipedia.orgacs.org This intermediate then undergoes ring closure to form the azetidinone ring. acs.orgacs.org

The mechanism is generally accepted to be a two-step process. acs.orgacs.org The stereochemical outcome of the reaction is influenced by several factors, including the geometry of the imine and the electronic properties of the substituents on both the ketene and the imine. wikipedia.org As a general trend, (E)-imines tend to yield cis-β-lactams, while (Z)-imines favor the formation of trans-β-lactams. acs.org Furthermore, electron-donating groups on the ketene often lead to cis products, whereas electron-withdrawing groups promote the formation of trans products. wikipedia.org

For the synthesis of 1-methyl-4-oxoazetidine-2-carboxylic acid derivatives, a suitable N-methyl imine derived from an amino acid ester would react with a ketene. The ketene itself can be generated in situ from an acyl chloride and a tertiary amine. organic-chemistry.org

Table 1: Factors Influencing Stereoselectivity in Staudinger Cycloaddition

| Factor | Influence on Stereochemistry |

|---|---|

| Imine Geometry | (E)-imines generally yield cis-β-lactams; (Z)-imines generally yield trans-β-lactams. acs.org |

| Ketene Substituents | Electron-donating groups favor cis products; electron-withdrawing groups favor trans products. wikipedia.org |

| Reaction Temperature | Lower temperatures can enhance stereoselectivity. |

| Solvent | Solvent polarity can influence the lifetime and conformation of the zwitterionic intermediate. |

Beyond the classic Staudinger reaction, other [2+2] cycloaddition protocols have been developed for the synthesis of the azetidine ring. A notable example is the aza Paternò-Büchi reaction, which is a photochemical [2+2] cycloaddition between an imine and an alkene. rsc.orgnih.gov This reaction typically involves the excitation of the imine to a triplet state, which then adds to the alkene to form a biradical intermediate that subsequently cyclizes to the azetidine. nih.gov

Visible-light-mediated aza Paternò-Büchi reactions have emerged as a milder and more selective alternative to UV-light-induced transformations. nih.gov These methods often employ a photocatalyst to facilitate the energy transfer process, allowing for the reaction to proceed under less harsh conditions. nih.gov Both intermolecular and intramolecular versions of this reaction have been successfully developed, providing access to a wide range of functionalized and often complex azetidine structures. nih.govspringernature.com

Rearrangement Reactions for Oxoazetidine Construction

Ring contraction strategies, particularly those involving rearrangement reactions, offer an alternative pathway to the oxoazetidine core.

A highly effective method for constructing 2-oxoazetidine-3-carboxylic acid derivatives involves the thermally promoted Wolff rearrangement of diazotetramic acids. nih.govbeilstein-journals.org In this process, the diazotetramic acid undergoes ring contraction upon heating, expelling nitrogen gas to form a reactive ketene intermediate. nih.gov This ketene can then be trapped by various nucleophiles, such as alcohols or amines, to yield the corresponding esters or amides of the 2-oxoazetidine-3-carboxylic acid. beilstein-journals.orgbeilstein-journals.org

This methodology allows for significant variation in the substituent at the exocyclic carbonyl group by simply changing the nucleophile used in the trapping step. nih.gov Research has shown that this rearrangement can be promoted by microwave irradiation, often leading to cleaner reactions and higher yields. nih.govbeilstein-journals.org When chiral diazotetramic acids are used, the reaction proceeds with high stereoselectivity, typically yielding the trans-diastereomer exclusively. nih.govresearchgate.net

Table 2: Examples of Nucleophiles in Wolff Rearrangement for Azetidinone Synthesis

| Nucleophile | Product Type | Reference |

|---|---|---|

| Benzylamine | Benzylamide | researchgate.net |

| Ethanol | Ethyl Ester | researchgate.net |

| Phenol | Phenyl Ester | researchgate.net |

| Thiophenol | Thiophenyl Ester | researchgate.net |

It is important to note that this specific rearrangement leads to 2-oxoazetidine-3-carboxylic acid derivatives, an isomer of the target compound. However, it demonstrates a powerful rearrangement strategy for the construction of the core oxoazetidine ring system.

Synthesis from Amino Acid Precursors and Related Amidic Cyclizations

The use of readily available amino acids as chiral starting materials provides an attractive and direct route to enantiomerically pure azetidinone derivatives. These methods typically involve the formation of the N1-C4 or C3-C4 bond of the azetidinone ring via an intramolecular cyclization.

One such strategy involves the base-assisted intramolecular alkylation of N-benzyl-N-chloroacetyl amino acid derivatives. nih.gov This approach has been successfully employed to prepare 3-unsubstituted 4-alkyl-4-carboxy-2-azetidinones. nih.gov The starting materials are readily prepared from amino acids, and the subsequent cyclization reaction forms the β-lactam ring. This method is notable as it creates a quaternary center at the C4 position of the azetidinone ring. nih.gov The reaction has been shown to proceed with moderate enantioselectivity in certain cases, suggesting the involvement of planar enolate intermediates. nih.gov

For the synthesis of the target compound, this compound, a similar strategy could be envisioned starting from an appropriately N-methylated and N-acylated aspartic acid derivative, where an intramolecular cyclization would lead to the desired 4-oxoazetidine ring structure. The biosynthesis of azetidine-2-carboxylic acid itself has been shown to proceed via an intramolecular cyclization of S-adenosylmethionine (SAM), highlighting nature's use of cyclization to form this strained ring. nih.gov

Phosgene-Mediated Cyclization Pathways

The construction of the 4-oxoazetidine ring, a β-lactam, can be achieved through various cyclization strategies. One classical approach involves the use of phosgene (B1210022) (COCl₂) or its safer equivalents, such as diphosgene (trichloromethyl chloroformate) or triphosgene (B27547) (bis(trichloromethyl) carbonate), to facilitate the ring closure of β-amino acids. While direct examples for the synthesis of this compound using this method are not extensively detailed in recent literature, the underlying principles are well-established in β-lactam chemistry.

The general strategy involves the reaction of an N-methyl-β-amino acid derivative with a phosgene equivalent. The phosgene equivalent activates the carboxylic acid, and a subsequent intramolecular nucleophilic attack by the secondary amine nitrogen atom leads to the formation of the four-membered ring. A related approach involves the conversion of a carboxylic acid to an acid chloride using reagents like oxalyl chloride, followed by intramolecular cyclization. For instance, the synthesis of various heterocyclic compounds often employs the generation of a reactive acid chloride intermediate which then undergoes an intramolecular reaction to form the desired ring system. biorxiv.org

A plausible pathway for the synthesis of a this compound ester via a phosgene-mediated approach is outlined below:

| Step | Reactants | Reagent | Intermediate/Product |

| 1 | N-Methylaspartic acid | Esterification agent | N-Methylaspartic acid diester |

| 2 | N-Methylaspartic acid diester | Selective deprotection agent | N-Methyl-β-amino acid monoester |

| 3 | N-Methyl-β-amino acid monoester | Phosgene or equivalent | This compound ester |

Intramolecular N-Alkylation Approaches

Intramolecular N-alkylation is a powerful and widely employed strategy for the synthesis of nitrogen-containing heterocyclic compounds. This approach involves the formation of a carbon-nitrogen bond within a single molecule, leading to a cyclic product. In the context of this compound, this strategy would typically involve a precursor molecule containing both the nitrogen atom of the final ring and a suitable leaving group at the appropriate position to facilitate a 4-exo-tet cyclization.

While a direct synthesis of this compound via this route is not prominently featured in recent literature, the synthesis of related azetidine and oxazolidinone structures through intramolecular cyclization provides a strong basis for its feasibility. For example, intramolecular cyclization of amino acid-derived diazoketones has been shown to produce various N-heterocycles. frontiersin.org Furthermore, intramolecular cyclization of N-aryl amides is a known method for synthesizing 3-amino oxindoles. rsc.org

A general synthetic scheme for obtaining the this compound core using an intramolecular N-alkylation approach could involve the following key transformation:

| Precursor | Reagent/Condition | Product |

| N-Methyl-N-(2-halopropionyl)glycine ester | Base | This compound ester |

This reaction would proceed via the deprotonation of the nitrogen or the α-carbon to the ester, followed by nucleophilic attack on the carbon bearing the halogen, leading to the formation of the four-membered ring.

Stereoselective Synthesis of Enantiopure this compound Analogs

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of stereoselective synthetic methods for enantiopure this compound analogs is of paramount importance.

Application of Chiral Auxiliaries and Catalysis in Asymmetric Azetidine Synthesis

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. The auxiliary is then removed to yield the desired enantiomerically enriched product. Oxazolidinones are a well-known class of chiral auxiliaries that have been successfully employed in the asymmetric synthesis of β-lactams.

In a typical application, the chiral auxiliary is attached to a precursor molecule, and its steric bulk directs the approach of reagents in subsequent reactions, leading to the formation of one stereoisomer in preference to the other. For instance, the synthesis of β-lactams can be achieved with high stereoselectivity using oxazolidinone auxiliaries.

Another powerful tool in asymmetric synthesis is the use of chiral catalysts. These catalysts can create a chiral environment around the reactants, favoring the formation of one enantiomer over the other.

Diastereoselective Control in Cyclization Processes

When a molecule contains multiple stereocenters, the control of their relative stereochemistry (diastereoselectivity) is crucial. In the synthesis of this compound analogs, diastereoselective control can be exerted during the ring-forming cyclization step. The substituents on the precursor molecule can influence the transition state of the cyclization, leading to the preferential formation of one diastereomer.

For example, in the synthesis of 2-oxoazetidine-3-carboxylic acid derivatives through the Wolff rearrangement of chiral diazotetramic acids, the reaction proceeds with high diastereoselectivity, leading exclusively to trans-diastereomeric β-lactams. nih.govbeilstein-journals.org The stereochemistry of the starting material directly dictates the stereochemistry of the product.

Furthermore, reactions on pre-existing 4-oxoazetidine scaffolds can also be performed with a high degree of diastereoselectivity. For instance, the Lewis acid-promoted carbonyl-ene reaction of enantiopure 4-oxoazetidine-2-carbaldehydes with various alkenes proceeds with a very high level of syn diastereofacial selectivity. nih.gov Similarly, Baylis-Hillman reactions of 4-oxoazetidine-2-carbaldehydes can be highly diastereoselective. rsc.org

Functionalization and Derivatization Strategies of the Core Structure

Chemical Modifications of the Carboxylic Acid Moiety

The carboxylic acid group at the C2 position of the 1-methyl-4-oxoazetidine ring is a versatile handle for further functionalization and the introduction of diverse substituents. Standard transformations of carboxylic acids, such as esterification and amidation, can be readily applied to this scaffold to generate a library of derivatives with potentially new or enhanced biological activities. mdpi.com

The synthesis of amides and esters of 2-oxoazetidine-3-carboxylic acids has been reported through the reaction of an in situ generated ketene with various nucleophiles. nih.govbeilstein-journals.org This methodology allows for the introduction of a wide range of alcohol and amine fragments. A plausible approach for the derivatization of this compound would involve the activation of the carboxylic acid, for example, by conversion to the corresponding acid chloride, followed by reaction with a nucleophile.

| Reaction | Reagents | Product |

| Esterification | Alcohol, Acid catalyst or coupling agent | This compound ester |

| Amidation | Amine, Coupling agent | 1-Methyl-4-oxoazetidine-2-carboxamide |

These derivatization strategies are crucial for structure-activity relationship (SAR) studies in drug discovery programs, allowing for the fine-tuning of the physicochemical and pharmacological properties of the parent compound.

Introduction of Substituents on the Azetidine Nitrogen and Carbon Atoms

The functionalization of the azetidine ring at its nitrogen and carbon atoms is crucial for creating diverse molecular architectures with varied biological activities. A range of synthetic strategies has been developed to introduce substituents at these positions, enabling the fine-tuning of the compound's properties.

One common approach involves the N-alkylation of a secondary amine precursor. For instance, the synthesis of a densely functionalized azetidine ring system can be initiated from N-allyl amino diols, which undergo a sequence of reactions including N-alkylation with bromoacetonitrile. nih.gov This method allows for the direct introduction of a cyanoethyl group on the nitrogen atom, which can be further modified.

Direct C-H functionalization of the azetidine ring is a more advanced strategy that has gained traction. For example, palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination has been reported for the synthesis of functionalized azetidines. rsc.org This method involves the reductive elimination at an alkyl–Pd(IV) intermediate, promoted by an oxidant and an additive, leading to the formation of the azetidine ring with inherent functionalization. rsc.org

Furthermore, the introduction of substituents at the C3 and C4 positions of the azetidin-2-one (B1220530) ring has been explored to modulate biological activity. A series of 3-chloro-4-substituted azetidin-2-ones have been synthesized, demonstrating the feasibility of introducing a variety of groups at the C4 position, such as a 3-methoxy-4-acetyloxyphenyl group or a 2-hydroxy-5-(nitro substituted phenylazo)phenyl group. nih.gov

The table below summarizes various substituents that have been introduced onto the azetidine ring and the corresponding synthetic methods.

| Position of Substitution | Substituent | Synthetic Method | Precursor |

| N1 | Methyl | N-alkylation | Secondary amine |

| N1 | Allyl | N-alkylation with allyl bromide | Secondary amine |

| C3 | Chloro | Cycloaddition | Imine and chloroacetyl chloride |

| C4 | Aryl/Heteroaryl | [2+2] Cycloaddition | Imine and ketene |

| C4 | Alkylidene | Wittig-type reaction | 4-oxoazetidine |

Olefinic Transformations and Epoxidation Reactions

Olefinic transformations and epoxidation reactions represent powerful tools for the further diversification of azetidine derivatives, allowing for the introduction of new functionalities and stereocenters. While these reactions are often employed in the construction of the azetidine ring itself, they can also be applied to modify pre-existing azetidine scaffolds bearing unsaturated moieties.

The synthesis of 4-alkylidene-β-lactams is a notable example where an olefinic group is introduced at the C4 position of the azetidin-2-one ring. nih.gov These unsaturated derivatives can then serve as substrates for further transformations. For instance, the double bond can undergo various addition reactions, allowing for the introduction of a wide range of functional groups.

Epoxidation of these C4-unsaturated azetidinones would yield the corresponding spirocyclic oxirane-azetidinones. This transformation introduces a reactive epoxide ring, which can be subsequently opened by various nucleophiles to afford highly functionalized azetidine derivatives with new stereocenters at the C4 position. The regioselective epoxidation of unsaturated fatty acids using various methods, such as with peroxy acids generated in situ, highlights a general strategy that could be adapted for the epoxidation of unsaturated azetidinones. nih.govmdpi.comijcce.ac.ir

The following table outlines potential olefinic transformations and epoxidation reactions on a generalized 4-alkylidene-1-methyl-azetidin-2-one scaffold.

| Reaction Type | Reagents and Conditions | Product Type |

| Catalytic Hydrogenation | H₂, Pd/C | 4-Alkyl-1-methyl-azetidin-2-one |

| Dihydroxylation | OsO₄, NMO | 4-(1,2-Dihydroxyalkyl)-1-methyl-azetidin-2-one |

| Epoxidation | m-CPBA | Spiro[azetidine-4,2'-oxiran]-2-one derivative |

| Michael Addition | Nucleophile (e.g., R₂CuLi) | 4-(β-Substituted alkyl)-1-methyl-azetidin-2-one |

Solid-Phase Organic Synthesis (SPOS) of Azetidine Derivatives

Solid-phase organic synthesis (SPOS) has emerged as a powerful technique for the rapid generation of large libraries of compounds for high-throughput screening. This methodology has been successfully applied to the synthesis of diverse collections of azetidine-based scaffolds. nih.gov

A notable example is the solid-phase synthesis of a 1976-membered library of spirocyclic azetidines. nih.gov The synthesis began with the immobilization of a suitable azetidine precursor onto a solid support. The core azetidine scaffold was accessed from N-allyl amino diols over several steps. nih.gov The key steps on the solid support involved the trapping of an anion with a formaldehyde (B43269) source, followed by a series of transformations to construct the spirocyclic system. nih.gov This approach allows for the introduction of diversity at multiple points of the molecular scaffold by using a variety of building blocks in the synthetic sequence.

The general workflow for the solid-phase synthesis of an azetidine library can be summarized as follows:

Attachment to Solid Support: An appropriately functionalized azetidine precursor is covalently linked to a solid support resin.

Iterative Synthesis: The resin-bound substrate undergoes a series of chemical transformations, with excess reagents and by-products being easily removed by filtration.

Introduction of Diversity: At specific steps, a variety of building blocks or reagents are used to introduce molecular diversity.

Cleavage from Support: The final products are cleaved from the solid support, typically under acidic conditions.

Purification: The cleaved products are then purified to yield the final library of compounds.

The table below provides a generalized overview of a solid-phase synthesis approach for a library of spirocyclic azetidines.

| Step | Description | Reagents/Conditions |

| 1. Resin Loading | Attachment of the azetidine core to the solid support. | Functionalized azetidine, coupling agent, solid support resin. |

| 2. Anion Formation | Generation of a reactive anion on the azetidine ring. | Strong base (e.g., LiTMP) at low temperature. |

| 3. Trapping with Electrophile | Introduction of the first point of diversity. | Various electrophiles (e.g., formaldehyde source). |

| 4. Cyclization | Formation of the spirocyclic ring system. | Intramolecular reaction, often base-mediated. |

| 5. Cleavage | Release of the final compounds from the resin. | Strong acid (e.g., TFA). |

Mechanistic Investigations of 1 Methyl 4 Oxoazetidine 2 Carboxylic Acid Reactivity

Chemical Transformations of the 4-Oxoazetidine Ring System

The chemical behavior of the 4-oxoazetidine ring, also known as the β-lactam ring, is a subject of extensive study due to its central role in the biological activity of numerous antibiotics. The reactivity of this strained heterocyclic system is largely governed by the electrophilicity of the carbonyl carbon and the susceptibility of the amide bond to cleavage.

The core reaction of the 4-oxoazetidine ring is nucleophilic acyl substitution at the carbonyl carbon. openstax.org Unlike typical, less reactive amides, the β-lactam ring is significantly more susceptible to nucleophilic attack. globalresearchonline.net This heightened reactivity is attributed to the substantial ring strain, which is released upon cleavage of the amide bond. wikipedia.org The mechanism of nucleophilic acyl substitution on the β-lactam ring generally proceeds through a tetrahedral intermediate. researchgate.netrsc.org

The reaction is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon of the β-lactam ring. youtube.comyoutube.com This leads to the formation of a transient, high-energy tetrahedral intermediate. researchgate.netrsc.org The subsequent collapse of this intermediate results in the cleavage of the C-N bond of the ring, effectively opening the β-lactam. osti.gov The rate and favorability of this reaction are influenced by the nature of the nucleophile and the substituents on the azetidine (B1206935) ring. Stronger nucleophiles will generally react more readily. youtube.com

Under acidic conditions, the carbonyl oxygen can be protonated, which further increases the electrophilicity of the carbonyl carbon and enhances its susceptibility to attack by even weak nucleophiles. byjus.comlibretexts.org Conversely, under basic conditions, the nucleophile is often deprotonated, increasing its nucleophilicity and promoting the reaction. byjus.commasterorganicchemistry.com

The general steps for nucleophilic acyl substitution can be summarized as follows:

Nucleophilic Attack: The nucleophile adds to the carbonyl carbon. masterorganicchemistry.com

Formation of a Tetrahedral Intermediate: A short-lived intermediate with a tetrahedral carbon is formed. researchgate.netmasterorganicchemistry.com

Elimination of the Leaving Group: The ring opens as the amide nitrogen acts as a leaving group, often facilitated by protonation. osti.govmasterorganicchemistry.com

Table 1: Factors Influencing Nucleophilic Acyl Substitution on the 4-Oxoazetidine Ring

| Factor | Influence on Reactivity | Mechanistic Implication |

|---|---|---|

| Ring Strain | Increases reactivity | Lowers the activation energy for ring-opening |

| Nucleophile Strength | Stronger nucleophiles increase reaction rate | Facilitates the initial attack on the carbonyl carbon |

| pH | Acidic or basic conditions can catalyze the reaction | Protonation of the carbonyl (acidic) or deprotonation of the nucleophile (basic) |

| Substituents | Electron-withdrawing groups can increase electrophilicity | Enhances the partial positive charge on the carbonyl carbon |

The considerable ring strain within the 4-oxoazetidine ring is a primary driver for its characteristic ring-opening reactions. wikipedia.org This strain arises from the deviation of bond angles from their ideal values in the four-membered ring. Cleavage of the β-lactam ring relieves this strain, providing a strong thermodynamic driving force for these reactions. beilstein-journals.org

Hydrolysis, the cleavage of the β-lactam ring by water, is a common ring-opening reaction. This can be catalyzed by acid, base, or enzymes such as β-lactamases. researchgate.netnih.gov The products of hydrolysis are β-amino acids. In the case of 1-methyl-4-oxoazetidine-2-carboxylic acid, hydrolysis would yield N-methyl-β-aspartic acid.

The regioselectivity of ring-opening in unsymmetrical azetidines can be influenced by the substituents on the ring. magtech.com.cn Nucleophilic attack can occur at either the C2 or C4 position, leading to different products. For 4-oxoazetidines, the attack is predominantly at the highly electrophilic carbonyl carbon (C4). The nature of the nucleophile and the reaction conditions can lead to a divergence in the products formed. For example, reaction with alcohols (alcoholysis) will yield esters of the corresponding β-amino acid. openstax.org

The 4-oxoazetidine ring system can undergo both oxidation and reduction reactions, although these are less common than nucleophilic acyl substitution. Reduction of the carbonyl group at the 4-position would yield the corresponding 4-hydroxyazetidine derivative. Common reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride can be employed for this transformation. acs.org

Oxidation reactions of the 4-oxoazetidine ring are less frequently described in the literature. However, the nitrogen atom and the carbon atoms of the ring could potentially be susceptible to oxidation under strong oxidizing conditions, likely leading to ring cleavage or the formation of more complex oxidized products.

Elucidation of Reaction Pathways and Intermediate Species

Understanding the detailed reaction pathways and identifying the transient intermediate species are crucial for controlling the outcomes of reactions involving this compound and related compounds.

While this article focuses on the reactivity of the pre-formed ring, understanding its formation provides context for its stability. The synthesis of azetidine-2-carboxylic acid derivatives has been achieved through various methods, including intramolecular cyclization reactions. oup.comnih.govnih.gov Kinetic studies of these ring-forming reactions help to elucidate the factors that govern the efficiency of forming the strained four-membered ring.

One of the most well-known methods for synthesizing β-lactams is the Staudinger cycloaddition, which involves the reaction of a ketene (B1206846) with an imine. mdpi.comorganic-chemistry.orgwikipedia.org Kinetic investigations of this reaction have shown that it often proceeds through a zwitterionic intermediate. organic-chemistry.orgnih.gov The rate of ring closure of this intermediate to form the β-lactam can be influenced by the substituents on both the ketene and the imine. organic-chemistry.orgwikipedia.org The stereochemical outcome of the reaction is also determined by the kinetics of the competing pathways of ring closure and isomerization of the intermediate. organic-chemistry.orgnih.gov

The Mannich reaction is a powerful tool in organic synthesis for the formation of β-amino carbonyl compounds and can be adapted for the synthesis of azetidinone precursors. nih.gov This reaction typically involves an aldehyde, an amine, and a compound with an active hydrogen. A key intermediate in the Mannich reaction is the formation of an iminium ion from the reaction of the aldehyde and the amine. nih.govrsc.org

In the context of β-lactam synthesis, an enolate can react with a pre-formed iminium ion in a condensation reaction. acs.org The exploration of these iminium ion intermediates has been crucial in understanding the mechanism and controlling the stereoselectivity of these reactions. The electrophilicity of the iminium ion drives the carbon-carbon bond formation that is essential for constructing the backbone of the azetidinone ring. nih.gov

Radical Cyclization Mechanisms

Currently, there is a notable absence of published research detailing the radical cyclization mechanisms specifically involving this compound. While radical reactions of carboxylic acids and their derivatives are a well-established area of organic synthesis, the application of these methods to this particular substituted β-lactam has not been extensively explored.

In a broader context, radical reactions involving carboxylic acids can be initiated through various methods, including photoredox catalysis, which allows for the generation of radical species under mild conditions. For instance, the photon-induced oxidation of carboxylic acids can lead to a decarboxylation event, forming a carbon-centered radical that can participate in subsequent reactions. The application of such a strategy to this compound would likely involve the formation of a radical at the C-2 position following the loss of carbon dioxide. The fate of this hypothetical radical intermediate would be dependent on the reaction conditions and the presence of suitable radical acceptors.

General principles suggest that once formed, an α-acylamino radical of this nature could potentially undergo intramolecular cyclization if a suitable tethered unsaturation were present in the molecule, although derivatives of this compound designed for such a purpose have not been described in the literature. The stereochemical outcome of any such hypothetical cyclization would be influenced by the conformational biases of the azetidinone ring.

Tautomerism and Conformational Dynamics

Tautomerism:

The primary site for potential tautomerism in this compound is the β-lactam carbonyl group, which could theoretically enolize. The keto-enol tautomerism would involve the migration of the proton from the C-3 position to the carbonyl oxygen, resulting in the formation of a hydroxyl group and a carbon-carbon double bond within the four-membered ring.

However, the formation of the enol tautomer is generally considered to be thermodynamically unfavorable for simple ketones and lactams due to the high energy of introducing a double bond into a strained four-membered ring. The increased ring strain in the enol form would likely make the keto form the overwhelmingly predominant species at equilibrium. Factors that typically stabilize enols, such as conjugation or intramolecular hydrogen bonding, are not inherently present in the parent molecule to a degree that would significantly favor the enol tautomer.

Conformational Dynamics:

The four-membered azetidinone ring is not perfectly planar. The degree of puckering and the preferred conformation are influenced by the substituents on the ring. For this compound, the interplay between the N-methyl group and the C-2 carboxylic acid group will dictate the conformational preferences.

Computational studies on the parent L-azetidine-2-carboxylic acid have indicated that peptides containing this residue are generally more flexible than their proline-containing counterparts. This increased flexibility arises from a reduction in the repulsive noncovalent interactions between the ring atoms and adjacent residues. nih.gov While this provides some insight into the general conformational properties of the azetidinone ring, the presence of the N-methyl group and the C-4 oxo group in this compound will introduce distinct conformational constraints.

The relative orientation of the carboxylic acid group with respect to the azetidinone ring is a key conformational parameter. This orientation will be governed by a combination of steric and electronic effects. It is plausible that the molecule exists as a dynamic equilibrium of multiple low-energy conformers in solution. Detailed computational modeling would be required to accurately predict the preferred conformations and the energy barriers to interconversion.

Below is a table summarizing the key structural features relevant to the tautomerism and conformational dynamics of this compound.

| Feature | Description | Implication |

| β-Lactam Ring | A four-membered cyclic amide. | Inherently strained, influencing reactivity and conformational preferences. |

| N-Methyl Group | A methyl substituent on the nitrogen atom. | Affects the puckering of the azetidinone ring and the steric environment around the nitrogen. |

| C-2 Carboxylic Acid | A carboxyl group at the 2-position. | Introduces a key functional group for potential reactions and influences the local conformation. |

| C-4 Carbonyl Group | A ketone functionality within the ring. | The primary site for nucleophilic attack and potential (though unfavorable) enolization. |

Further experimental and computational research is necessary to fully elucidate the mechanistic intricacies of this compound's reactivity, including its behavior in radical cyclizations and its inherent tautomeric and conformational dynamics.

Advanced Structural Elucidation and Characterization Methodologies

Spectroscopic Techniques for Comprehensive Structural Assignment

Spectroscopic methods provide a detailed picture of the molecular connectivity and the chemical environment of atoms within 1-Methyl-4-oxoazetidine-2-carboxylic acid.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

High-resolution NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of this compound. While specific experimental data for this exact molecule is not widely published, a detailed analysis can be inferred from the well-established spectral data of its parent compound, 4-oxoazetidine-2-carboxylic acid, and related N-methylated azetidine (B1206935) derivatives.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton. The N-methyl group would present as a sharp singlet. The proton at the C2 position (α to the carboxylic acid) would appear as a doublet of doublets, coupled to the two diastereotopic protons on the C3 carbon. These C3 protons, adjacent to the carbonyl group, would also exhibit complex splitting patterns due to both geminal and vicinal coupling.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and type of carbon atoms. Key resonances would include those for the carbonyl carbon of the β-lactam ring, the carboxylic acid carbonyl, the two methylene (B1212753) carbons of the azetidine ring, and the N-methyl carbon. The chemical shifts are influenced by the ring strain and the electronic effects of the substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This data is inferred from spectral analysis of structurally similar compounds.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-CH₃ | ~2.8 - 3.0 (s) | ~30 - 35 |

| H-2 | ~4.0 - 4.2 (dd) | ~55 - 60 |

| H-3a | ~3.0 - 3.2 (dd) | ~45 - 50 |

| H-3b | ~3.4 - 3.6 (dd) | ~45 - 50 |

| C=O (lactam) | - | ~165 - 170 |

| COOH | ~10 - 13 (br s) | ~170 - 175 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry is critical for unequivocally determining the elemental composition of a molecule. For this compound (C₅H₇NO₃), HRMS would provide a highly accurate mass measurement of the molecular ion. This experimental mass would be compared to the theoretical mass calculated from the isotopic masses of the constituent atoms, with a very low mass error (typically <5 ppm) confirming the molecular formula. Common ionization techniques for this type of analysis would include Electrospray Ionization (ESI).

Table 2: Predicted HRMS Data for this compound

| Molecular Formula | Ion | Theoretical m/z |

|---|---|---|

| C₅H₇NO₃ | [M+H]⁺ | 130.0499 |

| C₅H₇NO₃ | [M+Na]⁺ | 152.0318 |

| C₅H₇NO₃ | [M-H]⁻ | 128.0353 |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the characteristic functional groups present in the molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the β-lactam carbonyl group, typically found at a high wavenumber (around 1750-1780 cm⁻¹) due to ring strain. Additionally, a broad absorption for the carboxylic acid O-H stretch and a strong absorption for the carboxylic acid C=O stretch would be observed.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

|---|---|---|

| Carboxylic Acid O-H | 2500-3300 | Broad |

| C-H (aliphatic) | 2850-3000 | Medium-Sharp |

| β-lactam C=O | 1750-1780 | Strong, Sharp |

| Carboxylic Acid C=O | 1700-1725 | Strong |

| C-N | 1200-1350 | Medium |

X-ray Crystallography for Precise Three-Dimensional Structure Determination

Determination of Absolute Configuration and Stereochemical Outcomes

If the compound is synthesized in an enantiomerically pure form (e.g., from a chiral starting material), X-ray crystallography can be used to determine its absolute configuration. By employing anomalous dispersion, the precise spatial arrangement of the substituents around the chiral center at C2 can be established as either (R) or (S). This is crucial in stereoselective synthesis to confirm the outcome of the reaction.

Analysis of Molecular Conformations and Torsion Angles

The crystal structure would reveal the conformation of the four-membered azetidine ring. β-lactam rings are typically nearly planar, but slight puckering can occur. The degree of planarity can be quantified by calculating the puckering amplitude and phase. Torsion angles involving the substituents on the ring would define their spatial orientation. For instance, the torsion angle between the C2-H bond and the C2-C(OOH) bond would describe the orientation of the carboxylic acid group relative to the ring. This information is vital for understanding intermolecular interactions in the crystal lattice and for computational modeling studies.

Table 4: Expected Bond Lengths and Angles from Crystallographic Analysis of a 4-Oxoazetidine Ring Based on data from similar published crystal structures.

| Parameter | Expected Value |

|---|---|

| N1-C2 Bond Length | ~1.46 Å |

| C2-C3 Bond Length | ~1.54 Å |

| C3-C4 Bond Length | ~1.53 Å |

| N1-C4 Bond Length | ~1.38 Å |

| C4=O5 Bond Length | ~1.21 Å |

| C2-N1-C4 Bond Angle | ~92° |

| N1-C2-C3 Bond Angle | ~87° |

| C2-C3-C4 Bond Angle | ~88° |

| N1-C4-C3 Bond Angle | ~93° |

Investigation of Intermolecular Interactions including Hydrogen Bonding Networks

A comprehensive understanding of a molecule's solid-state structure and its physical properties relies heavily on the analysis of its intermolecular interactions. For this compound, this would involve a detailed crystallographic study to determine how individual molecules arrange themselves in a crystalline lattice.

Key areas of investigation would include:

Identification of Hydrogen Bond Donors and Acceptors: The carboxylic acid group (-COOH) provides a strong hydrogen bond donor (the hydroxyl proton) and two potential acceptor sites (the carbonyl and hydroxyl oxygens). The lactam (cyclic amide) within the azetidine ring also presents a carbonyl oxygen that can act as a hydrogen bond acceptor. The N-methyl group does not participate in hydrogen bonding.

Mapping of Hydrogen Bonding Networks: Researchers would typically use techniques like X-ray crystallography to map the precise network of hydrogen bonds. This would reveal whether the molecules form common motifs such as dimers, chains, or more complex three-dimensional arrays. The geometry of these bonds (bond lengths and angles) would be crucial in determining their strength and influence on the crystal packing.

Without experimental crystallographic data for this compound, any depiction of its hydrogen bonding network would be purely speculative and fall outside the scope of this fact-based article.

Chiroptical Methods for Stereochemical Purity Assessment

The carbon atom at the 2-position of the azetidine ring, to which the carboxylic acid group is attached, is a stereocenter. This means that this compound can exist as two enantiomers, (R) and (S). Assessing the stereochemical purity of a sample is critical in many applications, particularly in pharmaceuticals.

Chiroptical methods are instrumental for this purpose and would include:

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light. Each enantiomer of a chiral molecule produces a distinct CD spectrum, which can be used to determine the enantiomeric excess (ee) of a sample.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, the ORD spectrum is characteristic of a specific enantiomer.

A detailed analysis would involve recording the CD and/or ORD spectra of a sample of this compound and comparing it to the spectra of known enantiomerically pure standards. The specific wavelengths of maximum and minimum absorption (Cotton effects) would provide qualitative information about the stereochemistry, while the magnitude of the signals would be used for quantitative assessment of purity.

As no published chiroptical data for this compound could be located, a detailed discussion on the assessment of its stereochemical purity cannot be provided at this time.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are instrumental in elucidating the fundamental electronic characteristics of molecules, offering insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) has become a primary computational tool for studying the electronic structure and properties of β-lactam systems due to its favorable balance of accuracy and computational cost. benthamdirect.comresearchgate.net For 1-Methyl-4-oxoazetidine-2-carboxylic acid, DFT calculations can be employed to determine its optimized molecular geometry, including key bond lengths and angles that define its three-dimensional shape.

These calculations reveal the distribution of electrons within the molecule, which is critical for understanding its reactivity. Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify electrophilic and nucleophilic sites, predicting how the molecule might interact with other reagents. nih.gov For instance, the carbonyl oxygen of the β-lactam ring is typically a site of high negative potential, making it susceptible to electrophilic attack, while the carbonyl carbon is an electrophilic center prone to nucleophilic attack. researchgate.net

Interactive Table: Calculated Geometric and Electronic Properties (DFT B3LYP/6-311G(d,p))

| Property | Value |

| Selected Bond Lengths (Å) | |

| N1-C2 | 1.465 |

| C2-C3 | 1.540 |

| C3-C4 | 1.535 |

| N1-C4 | 1.380 |

| C4=O5 | 1.215 |

| C2-C6 (Carboxyl) | 1.520 |

| **Selected Bond Angles (°) ** | |

| C4-N1-C2 | 92.5 |

| N1-C2-C3 | 86.0 |

| C2-C3-C4 | 87.5 |

| N1-C4-C3 | 94.0 |

| Mulliken Atomic Charges (e) | |

| N1 | -0.45 |

| C2 | +0.15 |

| C3 | -0.10 |

| C4 | +0.55 |

| O5 (Carbonyl) | -0.50 |

| Electronic Properties | |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 6.4 eV |

| Dipole Moment | 3.5 D |

Note: The data in this table is representative and derived from typical values for similar β-lactam structures as specific computational studies on this compound are not extensively available in the literature.

Prediction of Spectroscopic Parameters and Conformational Preferences

Computational methods are highly effective in predicting spectroscopic data, which can aid in the characterization of newly synthesized compounds. researchgate.netnih.gov By calculating the vibrational frequencies using DFT, one can generate a theoretical infrared (IR) spectrum. Key vibrational modes for this compound would include the characteristic β-lactam carbonyl (C=O) stretch, typically found at a high frequency (around 1750-1780 cm⁻¹) due to ring strain, as well as C-N and C-C stretching modes within the ring. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to predict the NMR spectrum. These predictions are valuable for assigning experimental signals and confirming the molecular structure. researchgate.net

Furthermore, quantum chemical calculations can map the potential energy surface of the molecule to determine its conformational preferences. By systematically rotating the carboxylic acid and methyl groups and calculating the corresponding energies, the most stable (lowest energy) conformers can be identified. These calculations provide insight into the flexibility of the molecule and the energy barriers between different conformations.

Interactive Table: Predicted Spectroscopic and Conformational Data

| Data Type | Parameter | Predicted Value |

| IR Spectroscopy | β-Lactam C=O Stretch | 1775 cm⁻¹ |

| Carboxylic Acid C=O Stretch | 1720 cm⁻¹ | |

| Carboxylic Acid O-H Stretch | 3300-2500 cm⁻¹ (broad) | |

| ¹H NMR | H2 (on C2) | δ 4.2 ppm |

| H3 (on C3, cis to COOH) | δ 3.5 ppm | |

| H3 (on C3, trans to COOH) | δ 3.1 ppm | |

| N-CH₃ | δ 2.9 ppm | |

| ¹³C NMR | C4 (β-Lactam C=O) | δ 170 ppm |

| C6 (Carboxylic Acid C=O) | δ 175 ppm | |

| C2 | δ 60 ppm | |

| N-CH₃ | δ 35 ppm | |

| Conformational Analysis | Most Stable Carboxyl Conformer | Dihedral H-C2-C6=O: ~180° |

| Rotational Barrier (C2-COOH) | ~5-7 kcal/mol |

Note: The data presented is illustrative, based on computational studies of analogous azetidinone structures.

Molecular Modeling and Simulation of Azetidine (B1206935) Systems

Molecular modeling and simulation techniques are used to explore the dynamic behavior and conformational landscape of molecules, providing a deeper understanding of their structure and interactions.

Conformational Analysis of the 4-Oxoazetidine Ring

The 4-oxoazetidine (β-lactam) ring is not perfectly planar. ias.ac.in It adopts a puckered conformation to alleviate some of the inherent ring strain. The degree of this puckering is a critical structural parameter that has been linked to the biological activity of β-lactam antibiotics. biomolther.org Molecular mechanics and quantum chemical calculations can be used to quantify the puckering of the ring in this compound. Conformational analysis typically involves defining a puckering coordinate or measuring key dihedral angles within the ring. Calculations show that the energy barrier for ring inversion is generally low, suggesting the ring is somewhat flexible. ias.ac.in The substituents on the ring, in this case, the methyl and carboxylic acid groups, influence the preferred puckered conformation.

Interactive Table: Conformational Energy Profile of the 4-Oxoazetidine Ring

| Conformer | Puckering Angle (°) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Axial-like COOH | 15 | 0.00 (Global Minimum) | ~70 |

| Equatorial-like COOH | -15 | 0.5 | ~30 |

| Planar Transition State | 0 | 1.5 | <1 |

Note: This data is a hypothetical representation based on general principles of azetidinone conformational analysis.

Prediction of Molecular Interactions and Steric Strain

The conformation of the substituents on the azetidine ring is governed by a balance of intramolecular interactions and steric strain. In this compound, the relative orientation of the carboxylic acid group at C2 and the methyl group at N1 is of particular interest. Molecular modeling can be used to calculate the steric hindrance between these groups and other parts of the molecule. For example, steric repulsion between the N-methyl group and the C2-carboxylic acid group can influence the puckering of the ring and the rotational preference of the carboxyl group. Computational analysis can also identify potential non-covalent interactions, such as weak intramolecular hydrogen bonds, that might stabilize certain conformations. These subtle interactions collectively determine the molecule's preferred three-dimensional structure in the gas phase or in solution.

Computational Elucidation of Reaction Mechanisms and Transition States

A significant application of computational chemistry is the elucidation of reaction mechanisms. For β-lactams, a key reaction is the cleavage of the strained four-membered ring, which is the basis of their antibiotic activity. benthamdirect.comnih.gov Computational methods can map the entire reaction pathway for processes like hydrolysis or aminolysis.

By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile for the reaction can be constructed. acs.org For this compound, this would typically involve modeling the nucleophilic attack of a water molecule or an amine on the carbonyl carbon (C4) of the β-lactam ring. DFT calculations are used to locate the transition state structure, which represents the highest energy point along the reaction coordinate. benthamdirect.com The energy of this transition state determines the activation energy of the reaction, providing a quantitative measure of the ring's reactivity. Such studies have been extensively applied to understand how different substituents affect the susceptibility of the β-lactam ring to nucleophilic attack and subsequent ring-opening. benthamdirect.com

Interactive Table: Calculated Activation Energies for β-Lactam Ring Opening

| Reaction | Nucleophile | Computational Method | Calculated Activation Energy (ΔG‡, kcal/mol) |

| Alkaline Hydrolysis | OH⁻ | DFT (B3LYP) with solvent model | ~18-20 |

| Neutral Hydrolysis | H₂O | DFT (B3LYP) with solvent model | ~30-35 |

| Aminolysis | NH₃ | DFT (B3LYP) with solvent model | ~25-28 |

Note: These values are representative estimates based on computational studies of similar monocyclic β-lactam systems. benthamdirect.comacs.org

Role of 1 Methyl 4 Oxoazetidine 2 Carboxylic Acid As a Versatile Synthetic Building Block

Precursor in Complex Heterocyclic and Polycyclic System Synthesis

The strategic placement of functional groups on the 1-Methyl-4-oxoazetidine-2-carboxylic acid ring makes it an ideal starting point for constructing more elaborate molecular architectures. The β-lactam ring itself can be retained as a core structural element or utilized as a reactive intermediate that guides the formation of new rings. Methodologies like the Wolff rearrangement of related diazotetramic acids to form 2-oxoazetidine-3-carboxylic acid derivatives highlight the adaptability of the azetidinone core in synthesizing structurally diverse libraries of compounds. nih.gov

The 4-oxoazetidine-2-carboxylic acid framework is a well-established and critical intermediate in the synthesis of carbapenem (B1253116) and penem (B1263517) antibiotics. These classes of β-lactam antibiotics are known for their broad-spectrum antibacterial activity. The synthesis of key intermediates for these antibiotics often involves the construction of the azetidinone ring, which is then further elaborated. For instance, derivatives of 4-carboxy-2-azetidinone serve as starting materials for producing 1-β-methylcarbapenems, a significant subclass of carbapenem antibiotics. The versatility of the azetidinone core allows for the stereoselective introduction of various side chains necessary for biological activity.

Research in this area has demonstrated the conversion of 2-azetidinone derivatives into key intermediates for both carbapenem and penem antibiotics. These synthetic routes leverage the reactivity of the β-lactam ring to build the fused ring systems characteristic of these potent antibacterial agents.

Table 1: Application of Azetidinone Derivatives in Antibiotic Synthesis

| Precursor Derivative | Target Scaffold | Key Transformation |

|---|---|---|

| 4-Carboxy-3-[(R)-1-hydroxyethyl]-2-azetidinone | 1-β-Methylcarbapenem | Stereoselective hydrogenation and hydroboration |

| 3-Acetyl-2-azetidinone Derivatives | Carbapenem and Penem Intermediates | (2+2) Cycloaddition of diketene (B1670635) and Schiff bases |

The utility of the azetidinone core extends to other classes of β-lactam antibiotics, including monobactams. Monobactams are characterized by an isolated β-lactam ring, not fused to another ring. Synthetic strategies for monobactams, such as (S)-3-amino-2-oxoazetidine-1-sulfonic acids, have been developed from L-α-amino-β-hydroxy acids, showcasing the formation of the 2-oxoazetidine ring as a pivotal step. acs.org This establishes the precedence of using azetidinone precursors for constructing monocyclic β-lactam antibiotics. While direct synthesis from this compound is not extensively documented, its structural similarity to key intermediates suggests its potential as a precursor for novel monobactam analogs through modification and functionalization.

The construction of fused heterocyclic systems is a significant area of organic synthesis, and the azetidinone ring is a valuable platform for such endeavors. Various synthetic methods can be employed to build additional rings onto the β-lactam core. Intramolecular cyclization reactions are a powerful tool for creating fused systems. frontiersin.org For example, Brønsted acid-catalyzed intramolecular cyclization of diazoketones derived from amino acids can yield oxazinanones. researchgate.net This type of transformation highlights the potential for the carboxylic acid and oxo groups on the this compound scaffold to participate in cyclization reactions, leading to novel fused azetidinone derivatives. Another key method is the Wolff rearrangement, which generates highly reactive ketene (B1206846) intermediates from diazo compounds that can then undergo intramolecular cyclization to form β-lactam esters. beilstein-journals.org These established synthetic strategies underscore the potential of this compound to serve as a precursor for a variety of fused polycyclic systems.

Scaffold for Amino Acid and Peptidomimetic Architectures

Beyond its role in antibiotic synthesis, the this compound structure serves as a valuable scaffold for creating non-natural amino acids and peptidomimetics. Peptidomimetics are compounds designed to mimic the structure and function of peptides but with improved stability and bioavailability. nih.gov The constrained, four-membered ring of azetidine (B1206935) carboxylic acids can introduce specific conformational biases when incorporated into peptide chains. nih.gov

β-amino acids are crucial components of many biologically active molecules and are widely used in the construction of peptidomimetics due to their increased metabolic stability. nih.gov The this compound scaffold is a potential precursor for β-amino acid derivatives. The synthesis of β²,²-amino acids has been achieved through the nucleophilic ring-opening of related five-membered ring cyclic sulfamidates. nih.gov This strategy involves the regioselective attack of a nucleophile on the ring, breaking a carbon-heteroatom bond to generate a linear amino acid derivative. By analogy, the strained β-lactam ring of this compound could undergo a similar nucleophilic ring-opening between the C4-carbonyl and the nitrogen atom to yield a functionalized β-amino acid. Common synthetic strategies to access β-amino acids often require multi-step sequences with pre-functionalized starting materials. illinois.edu Utilizing a cyclic precursor like this compound could offer a more direct route to novel β-amino acid structures.

Table 2: Synthetic Strategies for β-Amino Acid Derivatives

| Method | Description | Relevance to Azetidinone Scaffold |

|---|---|---|

| Conjugate Addition | Addition of amine nucleophiles to Michael acceptors. illinois.edu | Not directly applicable, but highlights demand for β-amino acids. |

| Arndt-Eistert Homologation | Homologation of α-amino acids. illinois.edu | An alternative, multi-step approach. |

| Nucleophilic Ring Opening | Ring opening of cyclic precursors like sulfamidates or aziridines with nucleophiles. nih.govresearchgate.net | A highly analogous strategy suggesting the potential for opening the β-lactam ring to form β-amino acids. |

The incorporation of non-standard amino acids is a common strategy for modifying the properties of peptides. Azetidine-2-carboxylic acid, a close structural analog of the target compound, has been incorporated into peptide chains as a proline mimic. nih.govumich.edu This substitution can significantly alter the secondary structure and conformational flexibility of the resulting peptide. umich.edu Studies on tetrapeptides containing azetidine-2-carboxylic acid have shown that its presence can perturb the normal peptide secondary structure, for example, by influencing the cis/trans isomerization of peptide bonds. umich.edu By serving as a constrained building block, this compound can be used to design peptide analogues with specific folds or enhanced stability. Research has shown that 4-oxoazetidine-2-carboxylic acid can be coupled with amino acid and oligopeptide esters to form β-lactam peptides, demonstrating its utility in creating peptidomimetics. nih.gov

Mechanistic Aspects of Biological Interactions of 1 Methyl 4 Oxoazetidine 2 Carboxylic Acid Analogs Strictly Non Clinical

Molecular Target Engagement Pathways

The engagement of these analogs with molecular targets is often characterized by irreversible covalent bonding, particularly when acting as enzyme inhibitors. tandfonline.com However, reversible interactions are also observed, especially when the target is a receptor. tandfonline.com The electrophilic nature of the carbonyl group within the strained β-lactam ring is a key feature driving these interactions. nih.gov

The primary and most studied mechanism of action for β-lactam compounds, including monocyclic analogs, is the inhibition of bacterial Penicillin-Binding Proteins (PBPs). nih.govwikipedia.org PBPs are essential bacterial enzymes, specifically DD-transpeptidases, that catalyze the final steps of peptidoglycan synthesis, which forms the bacterial cell wall. wikipedia.orgnih.gov

The inhibitory mechanism involves the strained azetidinone ring mimicking the D-Ala-D-Ala substrate of the PBP enzyme. biomolther.org The active site of the PBP contains a critical serine residue which nucleophilically attacks the carbonyl carbon of the β-lactam ring. This attack leads to the irreversible opening of the ring and the formation of a stable, covalent acyl-enzyme complex. wikipedia.orgrsc.orgresearchgate.net This acylation effectively inactivates the PBP, preventing it from performing its cross-linking function in cell wall synthesis. nih.govphiladelphia.edu.jo

Conversely, a major mechanism of bacterial resistance involves the production of β-lactamase enzymes. nih.gov These enzymes also possess an active-site serine (in classes A, C, and D) or zinc ions (in class B) and act by catalytically hydrolyzing the amide bond in the β-lactam ring, inactivating the drug before it can reach its PBP target. nih.govresearchgate.net Some azetidinone derivatives have been specifically designed to act as inhibitors of these β-lactamases, thereby protecting co-administered β-lactam antibiotics. rsc.orgnih.gov

Beyond the antibacterial field, azetidinone derivatives have been investigated as inhibitors of various other enzymes, including human leukocyte elastase, tryptase, chymase, and thrombin. nih.govnih.gov The mechanism in these cases is also typically based on the acylation of an active-site serine residue. nih.gov A different mechanism is observed for certain N-sulfenylated azetidinones, which inhibit enzymes like the transpeptidase Ldt_Mt2 of Mycobacterium tuberculosis by transferring a thio residue to a cysteine in the active site, forming a disulfide adduct. nih.gov

| Target Enzyme | Mechanism of Action | Molecular Outcome | Primary Reference |

|---|---|---|---|

| Penicillin-Binding Proteins (PBPs) | Irreversible acylation of active-site serine by the β-lactam ring. | Enzyme inactivation, inhibition of bacterial cell wall synthesis. | wikipedia.orgrsc.orgresearchgate.net |

| β-Lactamases (Serine-based) | Acylation of active-site serine, leading to enzyme hydrolysis of the β-lactam. | Inactivation of the β-lactam drug (bacterial resistance). | nih.govresearchgate.net |

| β-Lactamases (Metallo) | Hydrolysis of the β-lactam ring catalyzed by zinc ions. | Inactivation of the β-lactam drug (bacterial resistance). | researchgate.net |

| Human Leukocyte Elastase | Acylation of active-site serine. | Enzyme inhibition. | nih.govnih.gov |

| Ldt_Mt2 Transpeptidase | Transfer of N-thio group to an active-site cysteine. | Formation of a covalent disulfide adduct, inactivating the enzyme. | nih.gov |

While enzyme inhibition is the most documented mode of action, azetidine-containing compounds have also been shown to engage with receptors. For instance, an azetidine (B1206935) analog of nicotine (B1678760) demonstrated high-affinity binding to nicotinic receptors in rat brain membranes. nih.gov This suggests that the azetidine scaffold, while part of the broader β-lactam class, can be adapted to interact with specific receptor sites. Generally, monocyclic β-lactams that act on receptors tend to do so through reversible mechanisms, in contrast to the irreversible inhibition of enzymes. tandfonline.com Other research has pointed to the development of azetidinone derivatives as vasopressin receptor modulators. tandfonline.com This area remains less explored than enzyme inhibition but indicates the versatility of the azetidinone core structure in molecular recognition. globalresearchonline.netmdpi.com

Structure-Activity Relationship (SAR) at a Molecular Interaction Level

The biological activity of 1-Methyl-4-oxoazetidine-2-carboxylic acid analogs is highly dependent on their three-dimensional structure and the nature of substituents on the azetidinone ring. researchgate.net These structural features govern the compound's ability to fit into the active site of a target enzyme and its reactivity.

Stereochemistry is a critical determinant of the biological activity of azetidinone analogs. The spatial arrangement of substituents on the chiral centers of the β-lactam ring dictates how the molecule is recognized by its biological target. For example, the specific stereochemical configuration of the lactam ring in carbapenems is crucial for their resistance to many common β-lactamases. philadelphia.edu.jo During the chemical synthesis of azetidinones, the relative stereochemistry of substituents (cis or trans) can often be controlled, and this arrangement is fundamental to the molecule's inhibitory profile. mdpi.com The precise geometry of the molecule must complement the topology of the enzyme's active site for effective binding and subsequent reaction. researchgate.net This principle is exemplified by the inhibition of Class B zinc β-lactamases by thiol-containing molecules, where a specific (D) configuration is required for activity, mirroring the stereospecificity observed in penicillin's interaction with PBPs. researchgate.net

The most significant biochemical pathway modulated by antibacterial azetidinone analogs is the biosynthesis of the bacterial cell wall. nih.govdrugbank.com By inhibiting PBPs, these compounds effectively halt the transpeptidation step, which is the cross-linking of peptidoglycan polymers. nih.govyoutube.com This blockage prevents the formation of a stable, rigid cell wall. wikipedia.org The consequence for the bacterium is a structurally compromised cell envelope that cannot withstand the internal osmotic pressure, ultimately leading to cell lysis and death. nih.govyoutube.com More recent studies have revealed a more complex mechanism beyond simple inhibition; β-lactams can induce a toxic malfunction of the cell wall synthesis machinery, creating a futile cycle of synthesis and degradation that depletes cellular energy and resources, contributing to the lethal effect. drugbank.com

Role as Analogues of Naturally Occurring Biological Molecules (e.g., Pyroglutamic Acid, Peptide Hormones)

The efficacy of many azetidinone analogs stems from their ability to act as structural mimics of natural molecules, a concept known as molecular mimicry. nih.govnih.gov

The quintessential example is their role as analogs of the D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide. biomolther.org The terminal D-Ala-D-Ala motif of peptidoglycan precursor peptides is the natural substrate for PBP enzymes. The strained four-membered ring of β-lactams structurally resembles the transition state of this substrate, allowing it to "trick" the enzyme and bind tightly to its active site. wikipedia.orgbiomolther.org

Furthermore, the core structure of 4-oxoazetidine-2-carboxylic acid shares features with other naturally occurring cyclic molecules like L-pyroglutamic acid (5-oxo-L-proline). Both are cyclic amino acid derivatives with a ketone and a carboxylic acid group in a similar spatial relationship. L-pyroglutamic acid and its analogs are known to possess a range of biological activities, including antifungal and anti-inflammatory properties, suggesting that the 4-oxoazetidine-2-carboxylic acid scaffold may mimic it to engage with certain biological targets. researchgate.net This concept is directly applied in research where derivatives of (S)-4-oxoazetidine-2-carboxylate are synthesized as peptidomimetics to inhibit enzymes such as elastase. nih.gov

| Compound | Key Structural Features | Natural Molecule Mimicked | Biological Consequence |

|---|---|---|---|

| Azetidinone Analog | Strained 4-membered amide ring | D-Ala-D-Ala dipeptide | Binds to and inhibits Penicillin-Binding Proteins (PBPs). wikipedia.orgbiomolther.org |

| 4-Oxoazetidine-2-carboxylic acid | Cyclic keto acid structure | L-Pyroglutamic acid | Potential to interact with targets of pyroglutamic acid, serving as a scaffold for enzyme inhibitors. nih.govresearchgate.net |

| Peptidyl-(S)-4-oxoazetidine-2-carboxylate | β-lactam peptide structure | Peptide substrates | Acts as a peptidomimetic to inhibit proteases like elastase. nih.gov |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Methyl-4-oxoazetidine-2-carboxylic acid, and how can reaction conditions be optimized for higher yields?

- Methodology : A common approach involves coupling Boc-protected intermediates with amines using EDCI/HOBt in CH₂Cl₂, followed by deprotection with TFA (). For azetidine derivatives, reaction times (6–15 hours) and purification via silica column chromatography (hexane/EtOAc gradient) are critical for yield optimization. Recrystallization from acetic acid or DMF mixtures can enhance purity ( ). Monitoring reaction progress via TLC and adjusting equivalents of activating agents (e.g., Et₃N) may improve efficiency.

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodology :

- ¹H NMR : Resolves stereochemistry and substituent positions (e.g., methyl and oxo groups) through coupling constants and splitting patterns ( ).

- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns, particularly for verifying carboxylate and methyl substituents ().

- IR Spectroscopy : Identifies carbonyl (C=O) and carboxylic acid (O-H) functional groups ().

- X-ray Crystallography : Provides definitive structural validation, especially for resolving stereochemical ambiguities ( ).

Q. How can researchers ensure the purity of this compound during synthesis?

- Methodology : Post-synthesis, use sequential washes (water, NaHCO₃, brine) to remove unreacted reagents (). Silica gel chromatography with gradient elution effectively separates byproducts. For crystalline derivatives, recrystallization from acetic acid or DMF/acetic acid mixtures enhances purity ( ). Analytical HPLC with UV detection at 210–254 nm can quantify impurities.

Advanced Research Questions

Q. How does the incorporation of this compound into peptides affect protein folding compared to proline?

- Methodology : As a proline analogue, this compound introduces conformational strain due to its constrained azetidine ring. Use solid-phase peptide synthesis to substitute proline residues, followed by circular dichroism (CD) to analyze secondary structure changes. Molecular dynamics simulations can predict disruptions in α-helix or β-sheet formation ( ). Compare thermal denaturation profiles (via DSC) of modified vs. wild-type proteins to assess stability.

Q. What strategies can be employed to resolve conflicting crystallographic data observed in derivatives of this compound?

- Methodology :

- High-Resolution Crystallography : Collect data at synchrotron facilities to improve resolution (<1.0 Å) and reduce noise ( ).

- DFT Calculations : Validate experimental bond lengths/angles against computational models to identify outliers ().

- Multi-Conformer Refinement : Use software like PHENIX to model disordered regions, particularly for flexible oxo and methyl groups.

Q. What computational methods are suitable for predicting the reactivity of this compound in catalytic applications?

- Methodology :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites ().

- Molecular Docking : Simulate interactions with enzymatic active sites (e.g., proteases or kinases) to assess inhibitory potential ( ).

- Kinetic Isotope Effect (KIE) Studies : Probe reaction mechanisms (e.g., decarboxylation pathways) using deuterated analogs ( ).

Data Contradiction and Optimization

Q. How should researchers address discrepancies in reported synthetic yields for this compound derivatives?

- Methodology : Systematically vary reaction parameters (temperature, solvent polarity, catalyst loading) using design-of-experiment (DoE) frameworks. Compare NMR and MS data across studies to identify unaccounted byproducts ( ). Reproduce conflicting protocols under inert atmospheres to exclude moisture/oxygen interference.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.